N-[4-(1H-benzimidazol-2-yl)phenyl]-4-nitrobenzamide
Description
N-[4-(1H-Benzimidazol-2-yl)phenyl]-4-nitrobenzamide is a benzimidazole-based compound characterized by a nitrobenzamide moiety linked to a benzimidazole-substituted phenyl group. Its structural framework combines the rigidity of the benzimidazole core with the electron-withdrawing nitro group, making it a candidate for diverse pharmacological applications.
Properties
IUPAC Name |
N-[4-(1H-benzimidazol-2-yl)phenyl]-4-nitrobenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14N4O3/c25-20(14-7-11-16(12-8-14)24(26)27)21-15-9-5-13(6-10-15)19-22-17-3-1-2-4-18(17)23-19/h1-12H,(H,21,25)(H,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WMSCJGVAPPOKNO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)NC(=N2)C3=CC=C(C=C3)NC(=O)C4=CC=C(C=C4)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(1H-benzimidazol-2-yl)phenyl]-4-nitrobenzamide typically involves the condensation of 4-nitrobenzoic acid with 4-(1H-benzimidazol-2-yl)aniline. The reaction is usually carried out in the presence of a dehydrating agent such as polyphosphoric acid (PPA) or polyphosphoric acid trimethylsilyl ester . The reaction conditions often involve heating the mixture at elevated temperatures (140-220°C) for several hours to ensure complete condensation and formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis. Additionally, purification steps such as recrystallization from ethanol are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
N-[4-(1H-benzimidazol-2-yl)phenyl]-4-nitrobenzamide undergoes various chemical reactions, including:
Substitution: The benzimidazole moiety can undergo nucleophilic substitution reactions, particularly at the nitrogen atoms.
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Common Reagents and Conditions
Reduction: Iron powder and ammonium chloride in the presence of a solvent like ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.
Major Products Formed
Scientific Research Applications
Medicinal Chemistry Applications
Anticancer Activity
N-[4-(1H-benzimidazol-2-yl)phenyl]-4-nitrobenzamide has shown promising results in inhibiting the proliferation of various cancer cell lines. Studies indicate that it induces cell cycle arrest and apoptosis, making it a candidate for further pharmacological exploration.
Antimicrobial Properties
Research has demonstrated that this compound exhibits antimicrobial activity against a range of pathogens, including bacteria and fungi. It has been evaluated using various assays to determine its effectiveness against Gram-positive and Gram-negative bacteria as well as fungal strains .
Anti-inflammatory Effects
The compound also displays anti-inflammatory properties, which may be beneficial in treating conditions characterized by chronic inflammation.
Material Science Applications
In the field of material science, this compound serves as a building block for organic electronics. Its incorporation into organic semiconductors has been shown to enhance charge transport properties, thereby improving the conductivity of doped organic films. This application is crucial for developing efficient organic electronic devices.
Anticancer Activity
A study assessed the anticancer potential of this compound against various cancer cell lines using the MTT assay. The compound exhibited significant cytotoxicity with an IC50 value indicating potent activity compared to standard chemotherapeutics.
Antimicrobial Activity
In antimicrobial assays, the compound was evaluated against multiple bacterial strains, yielding minimal inhibitory concentration (MIC) values that reflect its efficacy.
Mechanism of Action
The mechanism of action of N-[4-(1H-benzimidazol-2-yl)phenyl]-4-nitrobenzamide involves its interaction with specific molecular targets and pathways. The benzimidazole moiety is known to bind to various enzymes and proteins, inhibiting their activity. This compound has been shown to inhibit the proliferation of cancer cells by inducing cell cycle arrest and apoptosis . Additionally, it exhibits antimicrobial activity by disrupting the cell membrane integrity of bacteria .
Comparison with Similar Compounds
PB6 (N-(4-(1-methyl-1H-benzo[d]imidazol-2-yl)phenyl)-4-nitrobenzamide)
- Key Differences : PB6 features a methyl group at the 1-position of the benzimidazole, enhancing hydrophobicity compared to the unmethylated target compound.
- Impact on Properties : The methyl group increases the melting point (211°C) and improves yield (71%) due to stabilized crystal packing .
- Biological Relevance : Methylation may influence metabolic stability or binding interactions in biological systems.
E04 (N-[4-(acetylamino)phenyl]-4-nitrobenzamide)
- Key Differences: E04 replaces the benzimidazole with an acetylamino group, simplifying the structure.
B1 and B8 (Benzimidazole Derivatives)
- B1 : N-[(1H-Benzimidazol-2-yl)methyl]-4-methoxyaniline.
- B8 : N-{4-[(1H-Benzimidazol-2-yl)methoxy]phenyl}acetamide.
- Biological Activity : Both compounds exhibit analgesic effects via PPARγ agonism, suggesting that methoxy and acetamide substituents enhance neuropharmacological activity compared to nitrobenzamide derivatives .
Thiazole-Substituted Benzimidazoles ()
- Key Example: N-(4-Nitrobenzylidene)-4-(1-((dimethylamino)methyl)-1H-benzimidazol-2-yl)thiazol-2-amine (5b).
- Biological Activity : Demonstrates antitubercular and antimicrobial activity, indicating that nitro groups paired with thiazole rings enhance antibacterial potency .
Physical and Chemical Properties
- Melting Points: PB6: 211°C (high due to methyl group enhancing crystallinity) . Compounds: 125–141°C (lower due to alkyne and benzylamino substituents disrupting packing) .
- Solubility : Nitro groups generally reduce solubility, but benzimidazole’s planar structure may improve lipid membrane penetration.
Biological Activity
N-[4-(1H-benzimidazol-2-yl)phenyl]-4-nitrobenzamide is a compound that has garnered significant attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
This compound is characterized by a benzimidazole moiety linked to a nitrobenzamide structure. This unique combination contributes to its diverse biological properties.
| Property | Value |
|---|---|
| IUPAC Name | This compound |
| Molecular Formula | C20H14N4O3 |
| Molecular Weight | 366.35 g/mol |
| CAS Number | 98806-54-3 |
Anticancer Properties
Research indicates that this compound exhibits anticancer activity . It has been shown to inhibit the proliferation of various cancer cell lines, including breast and prostate cancer cells. The mechanism involves the induction of apoptosis and cell cycle arrest at the G2/M phase, which is critical for preventing tumor growth .
Antimicrobial Activity
The compound has also been investigated for its antimicrobial properties . Studies reveal that it possesses activity against a range of bacterial strains, including both Gram-positive and Gram-negative bacteria. The mode of action appears to involve disruption of bacterial cell wall synthesis and interference with protein synthesis.
Antiparasitic Effects
In addition to its anticancer and antimicrobial properties, this compound has shown potential as an antiparasitic agent . It has been evaluated against various parasites, demonstrating significant efficacy in inhibiting their growth and replication.
The biological activity of this compound can be attributed to its ability to interact with specific molecular targets within cells. The benzimidazole moiety is known to bind to enzymes involved in critical cellular processes, thereby inhibiting their function. For instance, it may inhibit nicotinate phosphoribosyltransferase (NAPRT), which plays a role in NAD biosynthesis, leading to altered cellular metabolism and energy production .
Study 1: Anticancer Activity Assessment
A study conducted on various cancer cell lines demonstrated that this compound exhibited an IC50 value of approximately 15 µM against breast cancer cells. The compound was found to induce apoptosis through the activation of caspase pathways, confirming its potential as a therapeutic agent in oncology.
Study 2: Antimicrobial Efficacy
In another investigation, the compound was tested against Staphylococcus aureus and Escherichia coli. Results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL for both strains, highlighting its potential as an antimicrobial agent .
Study 3: Antiparasitic Activity
Research on the antiparasitic effects showed that this compound significantly inhibited the growth of Plasmodium falciparum with an IC50 value of 25 µM. This suggests its potential application in treating malaria.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
